

An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromo-3-methylpyridin-2-yl)methanol

Cat. No.: B1341950

[Get Quote](#)

IUPAC Name: **(5-Bromo-3-methylpyridin-2-yl)methanol**

CAS Number: 245765-71-3

This technical guide provides a comprehensive overview of **(5-Bromo-3-methylpyridin-2-yl)methanol**, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a building block for targeted therapies.

Chemical and Physical Properties

(5-Bromo-3-methylpyridin-2-yl)methanol is a pyridine derivative with a bromine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position. Its chemical structure and properties make it a versatile reagent in organic synthesis. A summary of its known physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
Appearance	Yellow to pale yellow oil	[2]
Storage	Inert atmosphere, 2-8°C	[1]

Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanol

A detailed and reproducible experimental protocol for the synthesis of **(5-Bromo-3-methylpyridin-2-yl)methanol** has been described in the patent literature. The primary route involves the reduction of the corresponding picolinate ester.

Experimental Protocol: Reduction of Methyl 5-bromo-3-methylpicolinate

Objective: To synthesize **(5-Bromo-3-methylpyridin-2-yl)methanol** from methyl 5-bromo-3-methylpicolinate.

Materials:

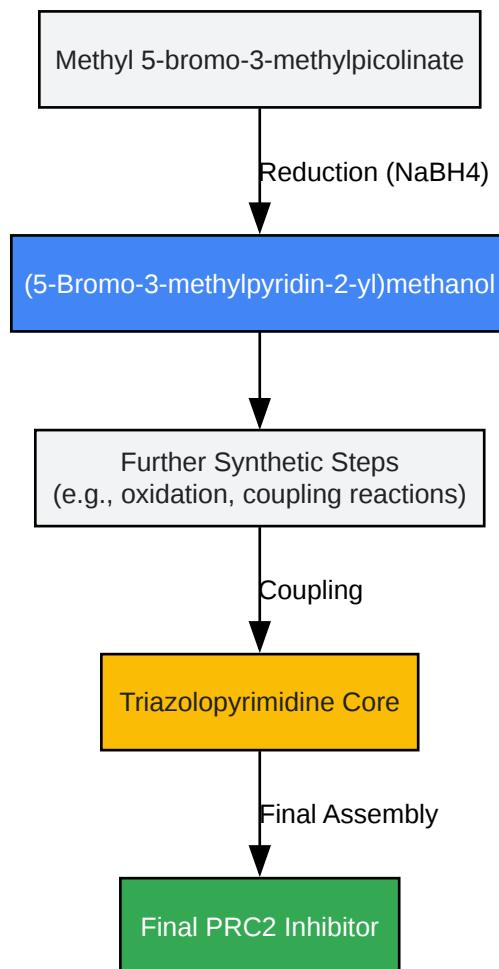
- Methyl 5-bromo-3-methylpicolinate
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Ethyl acetate (EtOAc)
- Water

Procedure:

- Dissolve methyl 5-bromo-3-methylpicolinate (e.g., 3.0 g, 13.1 mmol) in methanol (30 mL).

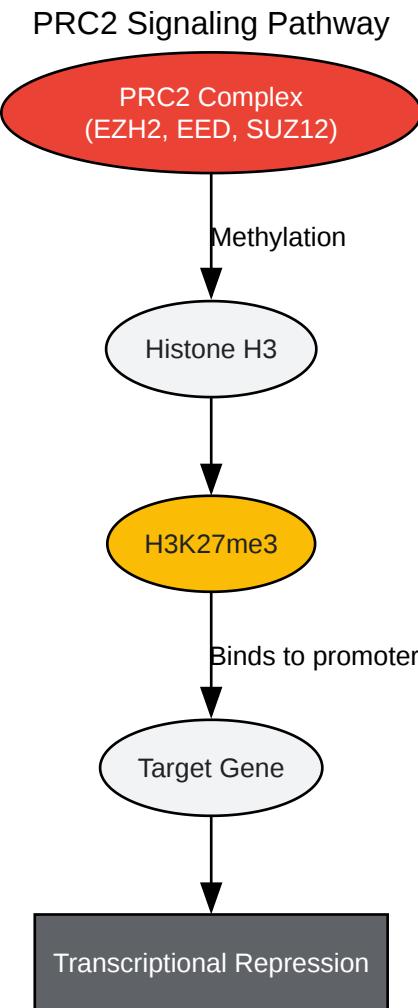
- To this solution, add sodium borohydride (e.g., 1.5 g, 39.3 mmol) at room temperature.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction by the addition of water (100 mL).
- Concentrate the mixture to remove the methanol.
- The resulting residue can then be further purified, for example, by dissolving in ethyl acetate and washing with water. The organic phase is then concentrated to yield the product.

Role in Drug Development: An Intermediate for Targeted Therapies


(5-Bromo-3-methylpyridin-2-yl)methanol serves as a crucial building block in the synthesis of potent and selective inhibitors and agonists for important biological targets. Its utility has been demonstrated in the development of therapeutics targeting the Polycomb Repressive Complex 2 (PRC2) and the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Intermediate in the Synthesis of PRC2 Inhibitors

Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.^{[3][4]} PRC2 catalyzes the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.^[3] The core components of PRC2 include EZH2 (the catalytic subunit), EED, and SUZ12.^[5] Inhibition of PRC2, particularly the EZH2 subunit, has emerged as a promising therapeutic strategy for treating certain cancers.^[6]


(5-Bromo-3-methylpyridin-2-yl)methanol is a key intermediate in the synthesis of triazolopyrimidine-based PRC2 inhibitors. The following workflow illustrates its role in the synthetic pathway.

Synthesis Workflow for PRC2 Inhibitors

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of PRC2 inhibitors.

The PRC2 signaling pathway is a key regulator of gene expression. Its aberrant activity can lead to the silencing of tumor suppressor genes, promoting cancer development.

[Click to download full resolution via product page](#)

The PRC2 signaling pathway leading to gene silencing.

Intermediate in the Synthesis of GLP-1 Receptor Agonists

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a G protein-coupled receptor that plays a central role in glucose homeostasis.^{[1][7]} Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion, suppresses glucagon release, and promotes satiety, making it an important target for the treatment of type 2 diabetes and obesity.^{[8][9]}

(5-Bromo-3-methylpyridin-2-yl)methanol is utilized as a precursor in the multi-step synthesis of novel heterocyclic GLP-1 receptor agonists. The development of small-molecule, orally available GLP-1R agonists is a major goal in diabetes and obesity research.

The GLP-1R signaling cascade is initiated upon ligand binding, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[\[1\]](#)[\[8\]](#)

GLP-1 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Key steps in the GLP-1 receptor signaling pathway.

Conclusion

(5-Bromo-3-methylpyridin-2-yl)methanol is a valuable and versatile intermediate in medicinal chemistry. Its utility in the synthesis of targeted therapies for cancer and metabolic disorders highlights its importance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a resource for scientists working to develop the next generation of therapeutics. Further research into the biological activity of this intermediate and its derivatives may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341950#iupac-name-for-5-bromo-3-methylpyridin-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com